Reactivity Profile: Positional Electronic Effects on Nucleophilic Attack
Quantum chemical calculations of thiazole derivatives reveal a distinct reactivity hierarchy: 2-substituted thiazoles > 5-substituted thiazoles > 4-substituted thiazoles [1]. This ranking, derived from Fukui function analysis at the B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels of theory, indicates that the 5-sulfonyl chloride substitution pattern confers intermediate reactivity toward electrophilic attack at the pyridine nitrogen atom compared to 2- and 4-substituted analogs. The 4-chloromethyl group, as an electron-withdrawing substituent, further modulates this intrinsic positional reactivity, influencing both the kinetics and regioselectivity of subsequent nucleophilic substitution reactions.
| Evidence Dimension | Reactivity toward electrophilic attack (Fukui function ranking) |
|---|---|
| Target Compound Data | 5-Substituted thiazole (positional class) |
| Comparator Or Baseline | 2-Substituted thiazoles; 4-substituted thiazoles |
| Quantified Difference | Reactivity sequence: 2-substituted > 5-substituted > 4-substituted |
| Conditions | DFT calculations at B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels |
Why This Matters
Understanding the relative reactivity of positional isomers guides reaction design and predicts synthetic efficiency when selecting a thiazole sulfonyl chloride building block.
- [1] Monatshefte für Chemie - Chemical Monthly. Theoretical studies on the reactivity of thiazole derivatives. 2014;145:1769-1776. DOI: 10.1007/s00706-014-1258-x. View Source
